molecular formula C15H16FNO3S B288573 N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B288573
M. Wt: 309.4 g/mol
InChI Key: RTGOHEXAZRXGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as FMMD, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been used in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and anti-diabetic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and neuropathic pain. N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to bind to the ATP-binding site of HDACs, leading to the inhibition of their activity.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. In addition, N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to increase the levels of acetylated histones, which can lead to changes in gene expression. N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has some limitations, including its potential toxicity and limited solubility in water. These limitations should be considered when designing experiments using N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. One potential area of research is the development of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide's potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide and its effects on gene expression and cellular signaling pathways.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 4-fluoroaniline with 2,3-dimethyl-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to reflux, and the product is obtained after purification using column chromatography or recrystallization. This method has been optimized to yield high purity and high yield of N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.

properties

Product Name

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-10-11(2)15(9-8-14(10)20-3)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3

InChI Key

RTGOHEXAZRXGLG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)OC

Origin of Product

United States

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